

(3-Chlorophenyl)(3-methylphenyl)methanamine structure elucidation

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Compound of Interest

Compound Name: (3-Chlorophenyl)(3-methylphenyl)methanamine

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An In-Depth Technical Guide to the Structure Elucidation of **(3-Chlorophenyl)(3-methylphenyl)methanamine**

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a synthesized compound. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **(3-Chlorophenyl)(3-methylphenyl)methanamine**, a diarylmethanamine derivative. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance to build an unassailable structural proof. Each step is presented with its underlying scientific rationale, providing a self-validating workflow for researchers and scientists.

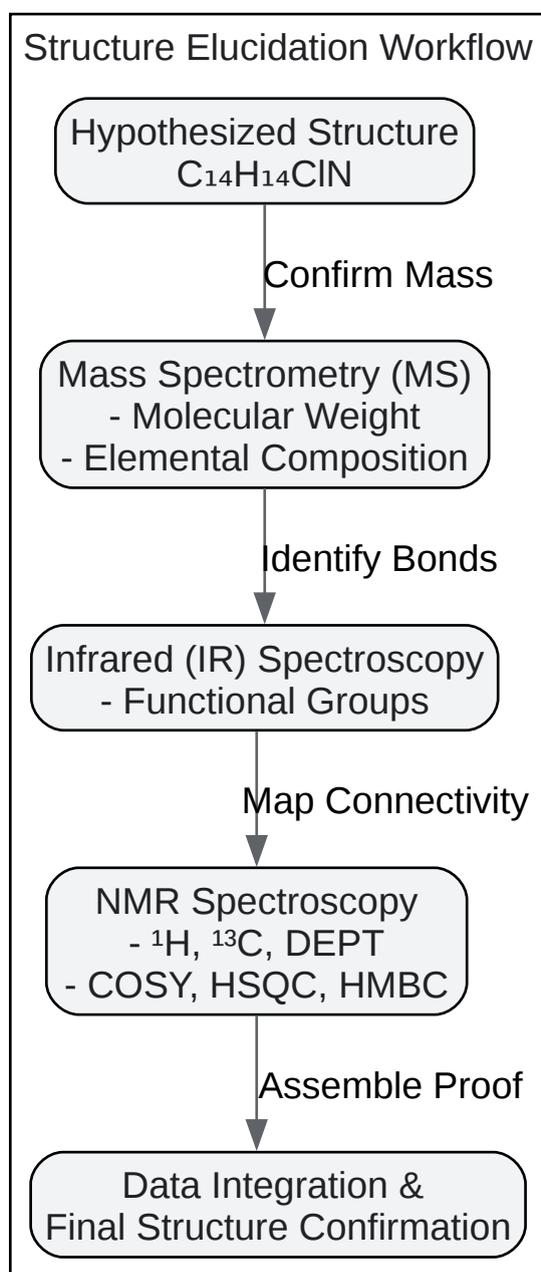
Introduction and Strategic Overview

(3-Chlorophenyl)(3-methylphenyl)methanamine (C₁₄H₁₄ClN) is a small molecule possessing two distinct substituted aromatic rings bridged by a methanamine linker. The primary challenge in its structure elucidation lies in the unambiguous confirmation of the substitution patterns on both phenyl rings and their connectivity to the central benzylic carbon. A multi-technique approach is not merely recommended but essential for a rigorous and irrefutable conclusion.[1]

The workflow is designed to be sequential and confirmatory, where each analysis provides a piece of the puzzle that is then locked into place by the subsequent, more detailed investigation.

The overall strategy involves:

- **Molecular Formula Confirmation:** Using high-resolution mass spectrometry to verify the elemental composition.
- **Functional Group Identification:** Employing FT-IR spectroscopy to identify key chemical bonds and functional groups.
- **Connectivity Mapping:** Leveraging a suite of 1D and 2D NMR experiments to assemble the molecular framework piece by piece.
- **Definitive Proof (Optional):** Utilizing single-crystal X-ray crystallography for ultimate structural confirmation, if the compound is crystalline.[2]



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Caption: A logical workflow for integrated spectroscopic analysis.

Mass Spectrometry: Establishing the Foundation

The first analytical step is to confirm that the synthesized compound has the correct molecular weight and elemental formula. This is non-negotiable, as it validates the starting point for all

further spectroscopic interpretation. High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is the technique of choice.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion, $[M+H]^+$. HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental formula by comparing the measured mass to calculated masses of possible atomic combinations.[3]

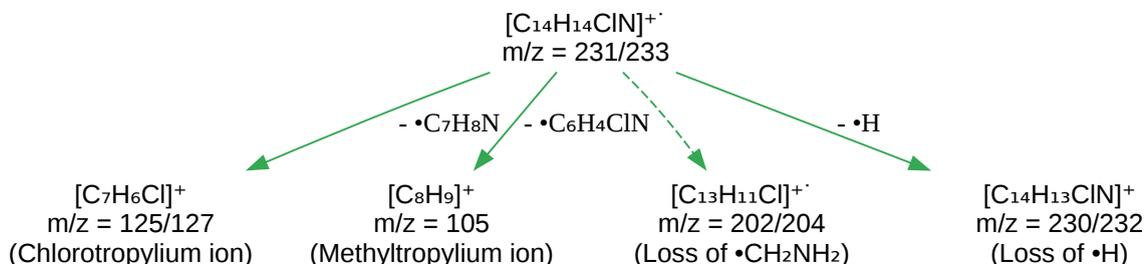
Expected HRMS Data

Parameter	Expected Value
Molecular Formula	$C_{14}H_{14}ClN$
Neutral Exact Mass	231.0815
$[M+H]^+$ Calculated	232.0888
$[M+H]^+$ Measured	232.0887 (Hypothetical)
Isotope Pattern	Presence of a prominent $[M+H+2]^+$ peak at ~32% the intensity of the $[M+H]^+$ peak, characteristic of a single chlorine atom.

Electron Ionization (EI) and Fragmentation Analysis

While ESI-HRMS confirms the molecular formula, Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through fragmentation patterns. The high energy of EI (typically 70 eV) causes the molecular ion to break apart in predictable ways, offering clues to the molecule's connectivity.[4][5]

The most likely fragmentation is the benzylic cleavage, which is the scission of the C-C or C-N bonds adjacent to the aromatic rings, leading to stable, resonance-stabilized carbocations.



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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: HRMS (ESI-QTOF)

- **Sample Preparation:** Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution 1:100 with the same solvent containing 0.1% formic acid to promote protonation.
- **Instrumentation:** Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.
- **Infusion:** Infuse the sample directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Source Parameters:** Set the capillary voltage to ~3.5 kV, cone voltage to 30 V, and desolvation gas temperature to 250-300 $^{\circ}\text{C}$.
- **Acquisition:** Acquire data in positive ion mode over a mass range of m/z 50-500. Use a lock mass (e.g., a known compound infused simultaneously) to ensure high mass accuracy.
- **Data Analysis:** Determine the accurate mass of the $[M+H]^+$ ion and use the instrument's software to calculate the elemental composition. Verify the characteristic chlorine isotope pattern.

FT-IR Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups. For **(3-Chlorophenyl)(3-methylphenyl)methanamine**, we expect to see characteristic absorptions for the N-H bond of the amine, C-H bonds of the aromatic rings and the methyl group, and the C-Cl bond.[6]

Rationale: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands (peaks) in the spectrum, we can confirm the presence of the expected functional groups, or detect the presence of unexpected ones (e.g., a C=O peak, which would indicate an impurity or incorrect structure).[7]

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (benzylic CH and methyl CH ₃)
~1600, ~1475	Strong-Medium	Aromatic C=C ring stretches
~1610	Medium	N-H bend (scissoring)
~780	Strong	C-H out-of-plane bend (1,3-disubstitution pattern)
~750-690	Strong	C-Cl stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.[8]
- **Instrumentation:** Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Scan:** Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Analysis:** Label the significant peaks in the spectrum and assign them to the corresponding bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.^[9]

Solvent Choice Rationale: Deuterated chloroform (CDCl_3) is a common initial choice. However, for amines, the labile N-H protons can undergo rapid exchange, sometimes broadening their signal or obscuring coupling. DMSO- d_6 is an excellent alternative as it forms hydrogen bonds with the N-H protons, slowing down exchange and often allowing their coupling to be observed.^[10]

^1H NMR: Proton Environments

The ^1H NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

Expected ^1H NMR Data (Hypothetical, in DMSO- d_6 at 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.35	t, J=7.6 Hz	1H	H-5'	Triplet due to coupling with two adjacent aromatic protons.
~7.30	m	2H	H-4, H-6	Complex multiplet due to varied coupling constants in the chlorophenyl ring.
~7.25	s	1H	H-2	Singlet-like, meta-coupled to H-4 and H-6, often appears sharp.
~7.15	d, J=7.6 Hz	1H	H-6'	Doublet from coupling to H-5'.
~7.10	d, J=7.6 Hz	1H	H-4'	Doublet from coupling to H-5'.
~7.05	s	1H	H-2'	Singlet-like, meta-coupled to H-4' and H-6'.
~5.20	s	1H	Benzylic-H	Singlet, connects the two rings and the amine.
~2.30	s	3H	CH ₃	Singlet, methyl group on the tolyl ring.
~2.10	br s	2H	NH ₂	Broad singlet due to exchange

and quadrupole effects from nitrogen.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O and C-Cl) are absent in a DEPT-135 spectrum.

Expected ¹³C NMR Data (Hypothetical, in DMSO-d₆ at 100 MHz)

Chemical Shift (δ) ppm	DEPT-135	Assignment
~145.2	Absent	C-1
~144.8	Absent	C-1'
~138.0	Absent	C-3'
~133.0	Absent	C-3
~130.5	Positive	C-5
~129.0	Positive	C-5'
~128.5	Positive	C-6'
~127.5	Positive	C-4'
~127.0	Positive	C-6
~126.0	Positive	C-4
~125.0	Positive	C-2'
~124.5	Positive	C-2
~58.0	Positive	Benzylic-C
~21.0	Positive	CH ₃

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[\[11\]](#)

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the coupled aromatic protons on each ring, confirming their relative positions.[\[12\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to (one-bond ^1H - ^{13}C correlation). This is essential for definitively assigning the protonated carbons.[\[13\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire molecular framework. It shows correlations between protons and carbons that are 2-4 bonds away. This allows us to connect the fragments identified by COSY and confirm the positions of non-protonated (quaternary) carbons.[\[14\]](#)

Caption: Expected key 2- and 3-bond HMBC correlations.

Crucial HMBC Correlations to Confirm Structure:

- Benzylic-H to C-1 and C-1': This is the most critical correlation, proving the diarylmethane core by linking the central methine proton to the quaternary ipso-carbons of both rings.
- Benzylic-H to C-2, C-6, C-2', and C-6': These correlations further confirm the attachment points of the two rings.
- Methyl-H (CH_3) to C-3', C-2', and C-4': This definitively places the methyl group at the C-3' position on the tolyl ring.
- Aromatic protons to adjacent and meta carbons: These correlations will confirm the substitution patterns within each ring. For example, H-2 will show a correlation to C-3 (quaternary, with Cl attached), C-4, and C-6.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d_6 . Filter the solution through a small plug of glass wool into a 5 mm NMR tube.[\[10\]](#)

- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- 1D Spectra Acquisition:
 - ^1H : Acquire with a spectral width of ~ 12 ppm, an acquisition time of ~ 3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for good signal-to-noise.
 - ^{13}C : Acquire with proton decoupling, a spectral width of ~ 220 ppm, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is necessary due to the low natural abundance of ^{13}C .[\[10\]](#)
 - DEPT-135: Run using standard instrument parameters to differentiate carbon types.
- 2D Spectra Acquisition:
 - COSY: Acquire using standard gradient-selected (gCOSY) parameters.
 - HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence.
 - HMBC: Acquire using a gradient-selected sequence, typically optimized for a long-range coupling constant of 8 Hz to observe both 2-bond and 3-bond correlations.[\[12\]](#)
- Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ^1H and ^{13}C spectra to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C). Systematically assign all peaks by integrating the information from all experiments, starting with HSQC to link protons and carbons, then using COSY and HMBC to build the molecular framework.

Conclusion: A Unified Structural Proof

The structure elucidation of **(3-Chlorophenyl)(3-methylphenyl)methanamine** is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry unequivocally establishes the correct elemental formula. FT-IR spectroscopy provides a rapid confirmation of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments serves as the definitive tool, allowing for the complete and unambiguous assignment of the molecular constitution and connectivity. The

convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final assigned structure, a critical requirement for any downstream application in research or development.

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